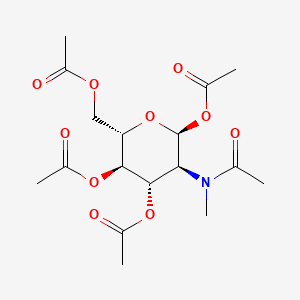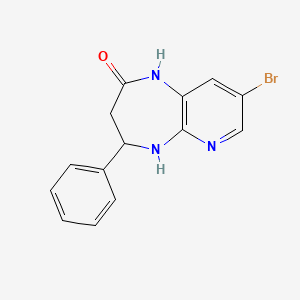
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a cyclohexyl ring, and a hydroxy-methylbutanoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the esterification of 2-cyclohexyl-3-hydroxy-3-methylbutanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and hydroxy groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a diethylamino group and a cyclohexyl ring in the same molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
94908-02-8 |
|---|---|
Formule moléculaire |
C17H34ClNO3 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO3.ClH/c1-5-18(6-2)12-13-21-16(19)15(17(3,4)20)14-10-8-7-9-11-14;/h14-15,20H,5-13H2,1-4H3;1H |
Clé InChI |
GGXDQDLTWOHSNV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C)(C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)

